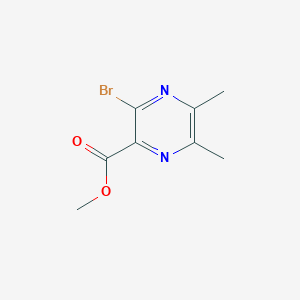
Methyl 3-bromo-5,6-dimethyl-2-pyrazinecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-bromo-5,6-dimethyl-2-pyrazinecarboxylate is an organic compound with the molecular formula C8H9BrN2O2. It is a derivative of pyrazine, a nitrogen-containing heterocyclic aromatic compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-bromo-5,6-dimethyl-2-pyrazinecarboxylate typically involves the bromination of 5,6-dimethyl-2-pyrazinecarboxylate. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dichloromethane or acetonitrile. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatography techniques.
化学反应分析
Types of Reactions
Methyl 3-bromo-5,6-dimethyl-2-pyrazinecarboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Coupling Reactions: Palladium catalysts and organoboron reagents are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while coupling reactions can produce biaryl compounds.
科学研究应用
Methyl 3-bromo-5,6-dimethyl-2-pyrazinecarboxylate has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules and pharmaceutical intermediates.
Organic Synthesis: The compound is used in the synthesis of complex organic molecules and heterocyclic compounds.
Materials Science: It can be used in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of Methyl 3-bromo-5,6-dimethyl-2-pyrazinecarboxylate is not well-documented. its reactivity is primarily due to the presence of the bromine atom and the pyrazine ring. The bromine atom can participate in substitution and coupling reactions, while the pyrazine ring can engage in various aromatic interactions. The molecular targets and pathways involved would depend on the specific application and the nature of the derivatives formed.
相似化合物的比较
Similar Compounds
Methyl 3-amino-2-pyrazinecarboxylate: This compound has an amino group instead of a bromine atom and is used in similar applications such as organic synthesis and medicinal chemistry.
Methyl 5-methylpyrazine-2-carboxylate: This compound has a methyl group instead of a bromine atom and is used as an intermediate in the synthesis of other pyrazine derivatives.
Uniqueness
Methyl 3-bromo-5,6-dimethyl-2-pyrazinecarboxylate is unique due to the presence of the bromine atom, which makes it highly reactive and suitable for various substitution and coupling reactions
属性
分子式 |
C8H9BrN2O2 |
|---|---|
分子量 |
245.07 g/mol |
IUPAC 名称 |
methyl 3-bromo-5,6-dimethylpyrazine-2-carboxylate |
InChI |
InChI=1S/C8H9BrN2O2/c1-4-5(2)11-7(9)6(10-4)8(12)13-3/h1-3H3 |
InChI 键 |
ZUGGACDOZAXVSG-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(N=C(C(=N1)C(=O)OC)Br)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(2-chloro-phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ylamine](/img/structure/B13931385.png)
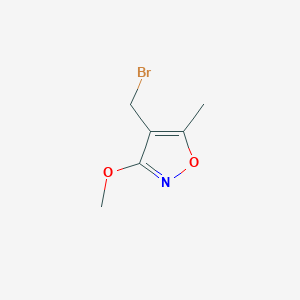
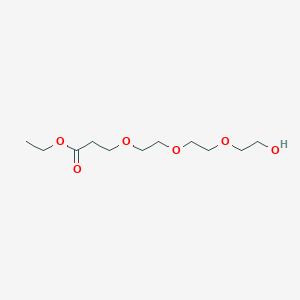
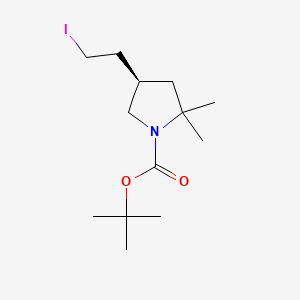
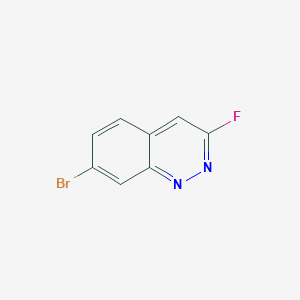
![1-(Cyclopropylmethyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,3-b]pyridine](/img/structure/B13931416.png)
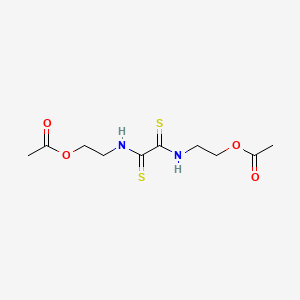

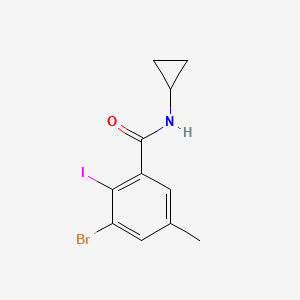
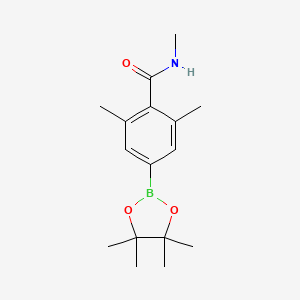
![6-Bromo-2-methylpyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B13931443.png)
![1,3,2-Dioxaborolane, 2-[2-fluoro-4-methoxy-6-(methoxymethoxy)phenyl]-4,4,5,5-tetramethyl-](/img/structure/B13931451.png)
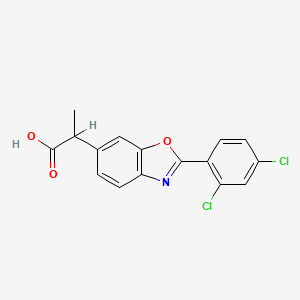
![Ethyl 1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrrolo[1,2-a][1,3,5]triazine-7-carboxylate](/img/structure/B13931470.png)
